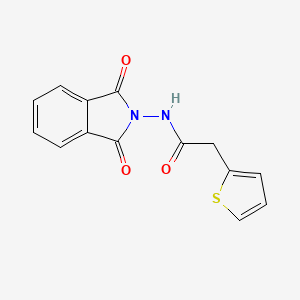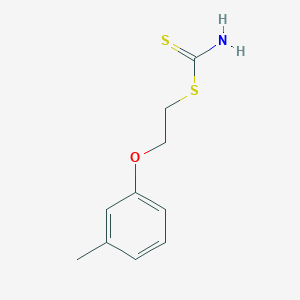![molecular formula C15H20N2O4 B5018612 N'-(4-ETHOXYPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE](/img/structure/B5018612.png)
N'-(4-ETHOXYPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-ETHOXYPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE is a synthetic organic compound It is characterized by the presence of an ethoxyphenyl group and an oxolan-2-ylmethyl group attached to an ethanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-ETHOXYPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE typically involves the following steps:
Formation of the Ethoxyphenyl Intermediate: This can be achieved by reacting 4-ethoxyphenol with an appropriate halogenating agent to introduce a leaving group.
Coupling with Oxolan-2-ylmethylamine: The ethoxyphenyl intermediate is then reacted with oxolan-2-ylmethylamine under suitable conditions to form the desired ethanediamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-ETHOXYPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N’-(4-ETHOXYPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Possible applications in the synthesis of polymers and advanced materials.
Industrial Chemistry: Use as an intermediate in the production of other chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-(4-ETHOXYPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(4-METHOXYPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE
- N’-(4-ETHOXYPHENYL)-N-[(TETRAHYDROFURAN-2-YL)METHYL]ETHANEDIAMIDE
Uniqueness
N’-(4-ETHOXYPHENYL)-N-[(OXOLAN-2-YL)METHYL]ETHANEDIAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
N'-(4-ethoxyphenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-2-20-12-7-5-11(6-8-12)17-15(19)14(18)16-10-13-4-3-9-21-13/h5-8,13H,2-4,9-10H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYAHKLLRIXBBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[[(E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoyl]amino]butanoic acid](/img/structure/B5018535.png)
![3-bromo-4-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5018538.png)
![N-[2-methyl-4-(1H-pyrazol-3-yl)phenyl]nicotinamide](/img/structure/B5018549.png)
![2-(3-methoxyphenyl)-4-{4-[(2-methylbenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5018550.png)

![N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]-N-[(3-methylquinoxalin-2-yl)methyl]methanamine](/img/structure/B5018555.png)
![1-Phenyl-3-[2-[4-(3,4,5-trimethoxyphenyl)piperazin-1-yl]ethyl]urea](/img/structure/B5018563.png)
![ethyl (2-{[3-(benzylsulfonyl)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5018568.png)
![3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5018577.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-butenamide](/img/structure/B5018579.png)
![3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5018581.png)
![1-(2,4-dimethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5018591.png)

![1-bicyclo[2.2.1]hept-2-yl-4-(4-nitrophenyl)piperazine](/img/structure/B5018606.png)
